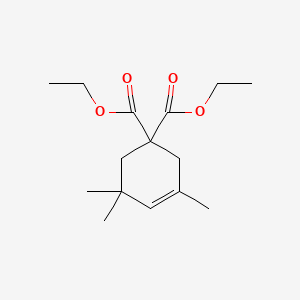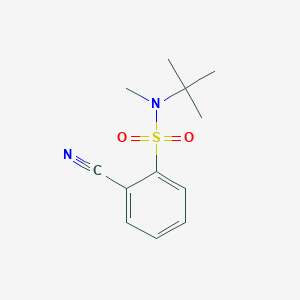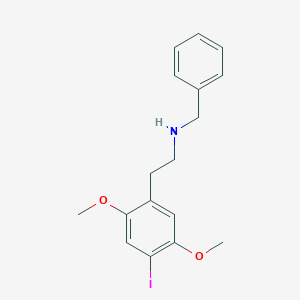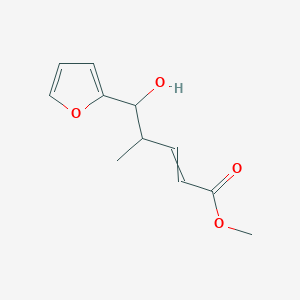amino}benzonitrile CAS No. 923031-56-5](/img/structure/B14181021.png)
4-{[tert-Butyl(dimethyl)silyl](4-chlorophenyl)amino}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{tert-Butyl(dimethyl)silylamino}benzonitrile is a complex organic compound that features a silyl-protected amine group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{tert-Butyl(dimethyl)silylamino}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amine group with a tert-butyl(dimethyl)silyl group, followed by the introduction of a 4-chlorophenyl group and a benzonitrile moiety. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like methylene chloride or tetrahydrofuran (THF). Reagents such as tert-butyl(dimethyl)silyl chloride and imidazole are commonly used for the silylation step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-{tert-Butyl(dimethyl)silylamino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The silyl-protected amine group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro compound, while reduction could produce an amine. Substitution reactions could introduce various functional groups, such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4-{tert-Butyl(dimethyl)silylamino}benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new therapeutic agents.
Mecanismo De Acción
The mechanism of action for 4-{tert-Butyl(dimethyl)silylamino}benzonitrile involves its interaction with molecular targets through its functional groups. The silyl-protected amine group can be deprotected to reveal a reactive amine, which can then participate in various biochemical pathways. The benzonitrile core can interact with enzymes and receptors, influencing biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[tert-Butyl(dimethyl)silyl]oxy}methyl}aniline
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
923031-56-5 |
|---|---|
Fórmula molecular |
C19H23ClN2Si |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
4-(N-[tert-butyl(dimethyl)silyl]-4-chloroanilino)benzonitrile |
InChI |
InChI=1S/C19H23ClN2Si/c1-19(2,3)23(4,5)22(18-12-8-16(20)9-13-18)17-10-6-15(14-21)7-11-17/h6-13H,1-5H3 |
Clave InChI |
JMVJBAFOGZQVJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)



![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)

